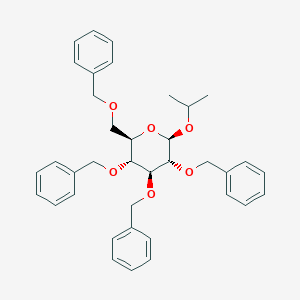

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

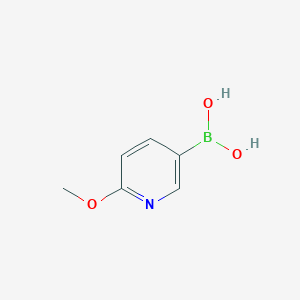

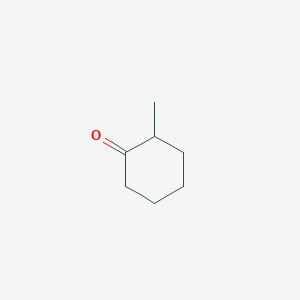

Molecular Structure Analysis The molecular structure of related compounds has been detailed through various analytical techniques, including NMR and X-ray crystallography. These studies reveal intricate details about the conformation and stereochemistry of the glucose backbone and the attached benzyl groups, providing insights into the molecular architecture of isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside and its analogs (Turney et al., 2019).

Chemical Reactions and Properties this compound participates in various chemical reactions that exploit its protected hydroxyl groups and the glucopyranoside moiety. These reactions are pivotal for further functionalization or for the synthesis of more complex molecules. For instance, glycosylation reactions involving this compound are highly selective and yield products that are significant in the synthesis of bioactive molecules and the study of carbohydrate chemistry (Keglević & Valenteković, 1974).

Physical Properties Analysis The physical properties of this compound, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and the presence of benzyl groups. These properties are critical for the compound's application in chemical synthesis and its handling in various solvents (Lin et al., 2021).

Chemical Properties Analysis The chemical properties of this compound, including reactivity towards acids, bases, and nucleophiles, are pivotal for its utilization in organic synthesis. The benzyl protection groups play a crucial role in modulating reactivity and selectivity during chemical transformations, making it a versatile intermediate in the synthesis of complex molecules (Yuasa & Yuasa, 2004).

Wissenschaftliche Forschungsanwendungen

Cyclodextrins and Related Oligosaccharides

Cyclodextrins, a family of cyclic oligosaccharides, have been extensively studied for their ability to form host–guest type inclusion complexes, allowing them to be useful in various scientific and industrial applications. These compounds, like Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside, possess unique structures that enable them to encapsulate other molecules, thereby altering the physical and chemical properties of the encapsulated compounds. This feature has been leveraged in pharmaceuticals for drug delivery systems, enhancing the solubility and stability of drugs (Sharma & Baldi, 2016; Valle, 2004).

Glycosides in Pharmacology

Glycosides, which include a wide variety of compounds such as mangiferin and tectoridin, have shown significant pharmacological properties, including anti-inflammatory, anti-platelet, anti-angiogenic, and anti-tumor activities. These compounds illustrate the potential of structurally complex glycosides, related to this compound, in contributing to the development of new therapeutic agents (Singh et al., 2009; Patel, 2022).

Chemical Synthesis and Metabolism

The research and development of novel synthetic routes and the study of metabolic pathways for complex organic molecules, including glycosides and other related compounds, are crucial for understanding their biological activities and potential toxicities. Studies on the metabolism of various compounds can provide insights into the safety and efficacy of new drug candidates, which is also relevant for evaluating this compound and its derivatives (Cornet & Rogiers, 1997).

Safety and Hazards

Wirkmechanismus

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside, also known as (2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-propan-2-yloxyoxane, is a molecule of prominence within the field of biomedicine . This compound is revered for its catalysis and facilitation of glycodendrimers, glycomimetics, and various carbohydrate derivatives .

Mode of Action

It likely acts as a glycosyl donor in carbohydrate synthesis , facilitating the formation of glycosidic bonds.

Biochemical Pathways

The compound is involved in the biochemical pathways related to the synthesis of complex carbohydrates, such as glycodendrimers and glycomimetics . These structures play vital roles in various biological processes, including cell-cell recognition, immune response, and pathogen invasion.

Result of Action

The result of the compound’s action is the formation of complex carbohydrate structures. These structures can mimic natural carbohydrates, thereby influencing biological processes that involve carbohydrate recognition. This can have potential applications in the development of treatments for conditions such as cancer, HIV, and diabetes .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-propan-2-yloxyoxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42O6/c1-28(2)42-37-36(41-26-32-21-13-6-14-22-32)35(40-25-31-19-11-5-12-20-31)34(39-24-30-17-9-4-10-18-30)33(43-37)27-38-23-29-15-7-3-8-16-29/h3-22,28,33-37H,23-27H2,1-2H3/t33-,34-,35+,36-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASXBSZVQKGFRE-KHKVHWIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450294 |

Source

|

| Record name | Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114967-51-0 |

Source

|

| Record name | Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)

![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)

![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)